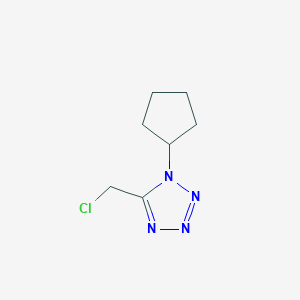

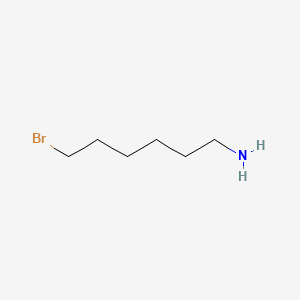

![molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0](/img/structure/B2437670.png)

1-[(2-Methoxyphenoxy)acetyl]indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(2-Methoxyphenoxy)acetyl]indoline” is a versatile chemical compound used in diverse scientific research. It exhibits high perplexity due to its intricate structure and burstiness, enabling complex experiments and applications like drug synthesis and material science. The molecular formula of this compound is C17H17NO3 .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of “1-[(2-Methoxyphenoxy)acetyl]indoline” is C17H17NO3 . This compound has a molecular weight of 283.32 .Chemical Reactions Analysis

Indoles, both natural and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .Applications De Recherche Scientifique

Anticancer Properties

Indoline derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. The compound’s unique structure may offer promising avenues for targeted therapies against specific cancer types .

Antimicrobial Activity

Indoline-based compounds exhibit antimicrobial properties. Studies have explored their effectiveness against bacteria, fungi, and even drug-resistant strains. The compound’s mode of action and its impact on microbial cell membranes make it an intriguing candidate for novel antibiotics .

Anti-inflammatory Effects

Indoline derivatives have demonstrated anti-inflammatory activity. Researchers have investigated their role in modulating inflammatory pathways, potentially offering therapeutic options for conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

The central nervous system benefits from indoline compounds. Their ability to cross the blood-brain barrier has led to investigations into their neuroprotective effects. Researchers explore their potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antiviral Applications

Indoline derivatives have shown promise as antiviral agents. Their activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), warrants further exploration. Understanding their mechanisms of action could lead to new antiviral therapies .

Pharmacological Modulation

Researchers have studied indoline compounds as modulators of various biological targets. These include receptors, enzymes, and ion channels. Their pharmacological effects may extend to cardiovascular health, pain management, and other physiological processes .

Synthetic Methodologies

Given the importance of indoline derivatives, scientists continue to develop novel synthetic routes. Strategies include intramolecular Diels–Alder reactions, catalytic syntheses, and stereoselective methods. These advancements contribute to expanding the compound’s applications .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Development and Application of Indolines in Pharmaceuticals. Chemistry Europe. Link

Mécanisme D'action

Safety and Hazards

Orientations Futures

Indole-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The study of indoline alkaloids exhibited high anticancer effects with low toxicity . This suggests that there is potential for further exploration and development of indoline derivatives in the field of medicine .

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNNACXQLLXRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methoxyphenoxy)acetyl]indoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

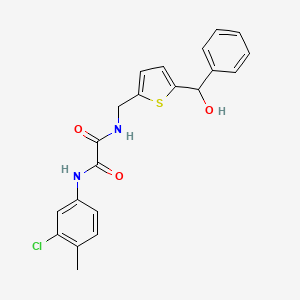

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

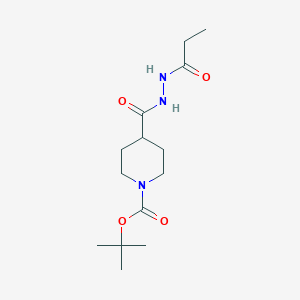

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)